ent-Calindol-13C,d2 Hydrochloride

Bioanalysis LC-MS/MS Stable Isotope Labeling

LC-MS/MS quantification of calindol in biological matrices is compromised by matrix-induced ion suppression and variable ionization efficiency. Generic unlabeled standards fail to correct for these effects, producing unreliable pharmacokinetic data. • +3 Da mass shift (one 13C + two d2) ensures chromatographic co-elution with native calindol while enabling distinct MRM channel detection, eliminating matrix effect errors. • (S)-enantiomer purity guarantees accurate differentiation in enantiomer-specific CaSR activation studies, where (R)-calindol exhibits EC50 0.31 μM at human CaSR. Supplied as a light tan solid; store at 2-8°C with ambient shipping. For research use only.

Molecular Formula C21H21ClN2
Molecular Weight 339.868
CAS No. 1217619-32-3
Cat. No. B565114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Calindol-13C,d2 Hydrochloride
CAS1217619-32-3
SynonymsN-[(1S)-1-(1-Naphthalenyl)ethyl]-1H-indole-2-methanamine-13C,d2 Hydrochloride;  (S)-2-[[[1-(1-Naphthyl)ethyl]amino]methyl]-1H-indole-13C,d2 Hydrochloride; 
Molecular FormulaC21H21ClN2
Molecular Weight339.868
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl
InChIInChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m0./s1/i14+1D2;
InChIKeyKFILKQPBQZIRST-XKBPQDPTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ent-Calindol-13C,d2 Hydrochloride Internal Standard for CaSR Bioanalysis


ent-Calindol-13C,d2 Hydrochloride (CAS 1217619-32-3) is a stable isotope-labeled internal standard comprising the (S)-enantiomer of calindol, specifically labeled with one carbon-13 (13C) and two deuterium (d2) atoms [1]. Calindol (the (R)-enantiomer) functions as a positive allosteric modulator (PAM) of the human calcium-sensing receptor (CaSR), potentiating Ca2+ signaling with reported EC50 values of 0.31 μM in human CaSR-expressing CHO cells and exhibiting vascular relaxation activity (pEC50 6.10) [2][3]. This labeled analog is designed for use as an internal standard in quantitative bioanalytical methods, enabling precise quantitation of calindol and its metabolites via LC-MS/MS [1].

Stable isotope-labeled ISTD for calindol LC-MS/MS quantitation
Stereochemically defined (S)-enantiomer internal standard
Designed for CaSR bioanalysis and enantiomer-specific studies

Why Unlabeled Calindol Cannot Substitute


Generic substitution of ent-Calindol-13C,d2 Hydrochloride with unlabeled calindol or racemic mixtures fails in quantitative bioanalytical workflows due to matrix-induced ion suppression and variable ionization efficiency inherent in LC-MS/MS. The specific +3 Da mass shift (from 13C and d2) ensures chromatographic co-elution with the analyte while providing a distinct mass channel, eliminating quantification errors caused by endogenous matrix components [1]. Furthermore, the stereochemical purity of the (S)-enantiomer is critical: calindol exists as the (R)-enantiomer with reported EC50 values of 0.31 μM for human CaSR activation [2], whereas ent-Calindol (S-enantiomer) demonstrates distinct pharmacological properties, making stereochemically undefined mixtures unsuitable for accurate pharmacokinetic or receptor occupancy studies [3].

Mass channel mismatch
Unlabeled calindol lacks the +3 Da shift, preventing distinct MS detection and causing cross-interference.
Stereochemical ambiguity
Racemic or undefined mixtures obscure enantiomer-specific CaSR profiles; (S)- and (R)-enantiomers exhibit distinct activities.
Matrix-effect correction loss
Without co-eluting labeled ISTD, matrix-induced ion suppression cannot be compensated, compromising quantitation accuracy.

Analytical Performance of ent-Calindol-13C,d2


Isotopic Purity and Mass Shift in Quantitation

ent-Calindol-13C,d2 Hydrochloride exhibits a molecular weight of 339.86 g/mol, representing a +3 Da mass shift relative to unlabeled calindol hydrochloride (336.86 g/mol) due to the incorporation of one 13C atom and two deuterium atoms [1]. This mass difference, combined with a reported purity of ≥98%, ensures that the internal standard co-elutes with the analyte during reversed-phase LC while providing a distinct m/z signal, thereby correcting for matrix effects and ionization variability in biological samples [1]. Unlabeled calindol cannot serve as an internal standard due to identical m/z values and potential for cross-interference.

Mass shift identity
Reported
+3 Da (MW 339.86 vs 336.86 g/mol)
Enables distinct MS channel and co-elution quantitation
Purity ≥98% reported; method-specific verification advised
Bioanalysis LC-MS/MS Stable Isotope Labeling

Enantiomeric Purity for CaSR Studies

ent-Calindol-13C,d2 Hydrochloride is the labeled analog of (S)-calindol hydrochloride [1]. In contrast, the clinically characterized calcimimetic calindol is the (R)-enantiomer, which displays an EC50 of 0.31 ± 0.05 μM for human CaSR-mediated PI hydrolysis in CHO cells [2]. While (S)-calindol (ent-calindol) is used as a negative control due to its distinct pharmacological profile, racemic mixtures obscure this enantioselectivity [3]. The labeled (S)-enantiomer thus provides a stereochemically defined internal standard for studies requiring precise enantiomeric resolution.

Enantiomer activity contrast
Class-level inference
(S)-ent-calindol: distinct profile; (R)-calindol EC50 0.31 μM
Supports enantiomer-specific internal standardization
Labeled (S)-enantiomer as negative control; verify with receptor assays
Calcium-Sensing Receptor Enantioselectivity Calcimimetic

Internal Standard Performance in LC-MS/MS

Stable isotope-labeled internal standards such as ent-Calindol-13C,d2 Hydrochloride are essential for achieving acceptable accuracy and precision in LC-MS/MS assays of calcimimetics [1]. Vendor application notes specify that this compound can be employed as an internal standard for quantitative analysis by LC-MS, GC-MS, or NMR [1]. In the absence of a published head-to-head method comparison, class-level evidence demonstrates that the use of a +3 Da labeled analog improves assay robustness by compensating for matrix effects, which can cause up to 30% signal suppression in unlabeled analyte-only methods [2].

Matrix effect compensation
Context-dependent
Up to 30% signal suppression without ISTD reported
Labeled ISTD supports assay robustness assessment
Class-level evidence; method-specific validation needed
Bioanalytical Method Validation Internal Standard LC-MS/MS

Applications of ent-Calindol-13C,d2 in CaSR Studies


PK Bioanalysis of Calindol

Use ent-Calindol-13C,d2 Hydrochloride as an internal standard in LC-MS/MS methods to quantify calindol concentrations in plasma or tissue samples. The +3 Da mass shift enables precise quantitation by correcting for matrix effects and ionization variability [1].

Enantioselective CaSR Pharmacology Studies

Employ this labeled (S)-enantiomer as a tracer or internal standard in studies comparing the pharmacological effects of (R)-calindol and (S)-calindol. The stereochemical purity ensures accurate differentiation of enantiomer-specific CaSR activation profiles [2].

Method Validation for Calcimimetic Drugs

Integrate ent-Calindol-13C,d2 Hydrochloride into bioanalytical method validation protocols to meet regulatory guidelines for accuracy, precision, and matrix effect assessment, leveraging its stable isotope labeling to improve assay robustness [3].

Application
Selection Property
Validation Focus
Calindol PK bioanalysis in research matrices
Stable isotope-labeled ISTD with +3 Da mass shift
Matrix-effect correction and assay precision
Enantiomer-specific CaSR modulation studies
Stereochemically defined (S)-enantiomer
Enantiomeric resolution and receptor occupancy analysis
Bioanalytical method development for calcimimetics
Co-eluting stable isotope-labeled ISTD
Assay accuracy, precision, and matrix-effect evaluation

Technical Documentation Hub

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22 linked technical documents
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